molecular formula C11H12ClNO B1168327 curtatoxin II CAS No. 120500-27-8

curtatoxin II

Número de catálogo: B1168327
Número CAS: 120500-27-8
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Curtatoxin II is a neurotoxic peptide isolated from the venom of the spider Hololena curta. It belongs to a class of spider toxins that target voltage-gated sodium (Naᵥ) channels, specifically interacting with neurotoxin receptor site 4, a region critical for modulating channel gating dynamics . Structurally, curtatoxin II comprises 36–37 amino acid residues stabilized by four disulfide bonds, forming an inhibitor cystine knot (ICK) motif—a hallmark of many arthropod-derived neurotoxins . This compact structure confers stability and specificity in binding to Naᵥ channels. While its exact mechanism remains less characterized compared to homologs like μ-agatoxins and δ-palutoxins, curtatoxin II is hypothesized to alter sodium channel kinetics by influencing both activation and inactivation processes, leading to prolonged depolarization and neuroexcitatory effects in insects .

Propiedades

Número CAS

120500-27-8

Fórmula molecular

C11H12ClNO

Sinónimos

curtatoxin II

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Curtatoxin II shares structural and functional similarities with other spider and scorpion toxins targeting Naᵥ channels. Below is a comparative analysis based on binding sites, electrophysiological effects, and taxonomic specificity:

Table 1: Comparative Analysis of Curtatoxin II and Related Neurotoxins

Compound Source Structural Features Binding Site Key Electrophysiological Effects Taxonomic Specificity
Curtatoxin II Hololena curta (spider) 36–37 residues, 4 disulfides, ICK motif Site 4 Slows inactivation; shifts activation voltage Insect-selective
μ-Agatoxin Agelenopsis aperta 36–37 residues, 4 disulfides, ICK motif Site 4 Hyperpolarizes activation; induces persistent current Insect-selective
β/δ-Agatoxin A. orientalis 36–37 residues, 4 disulfides, ICK motif Site 4 Bell-shaped voltage-dependent modulation Broad-spectrum
δ-Palutoxin P. luctuosus (spider) 36–37 residues, 4 disulfides, ICK motif Site 4 Competes with scorpion β-toxins; slows inactivation Insect-selective
Scorpion β-toxin Centruroides spp. 60–70 residues, 4 disulfides Site 4 Hyperpolarizes activation; no effect on inactivation Mammalian/insect

Key Findings from Comparative Studies

Structural Homology : Curtatoxin II, μ-agatoxins, β/δ-agatoxins, and δ-palutoxins share near-identical ICK motifs, suggesting convergent evolution in toxin design for Naᵥ channel targeting . However, scorpion β-toxins lack the ICK motif and exhibit longer peptide chains, reflecting divergent evolutionary strategies .

Binding Site Overlap: All spider toxins listed above compete with scorpion β-toxins (e.g., Bj-xtrIT) for site 4, confirming shared receptor interactions .

Electrophysiological Divergence: μ-Agatoxins: Induce hyperpolarizing shifts in activation and persistent sodium currents, akin to scorpion β-toxins . β/δ-Agatoxins: Unique "bell-shaped" voltage-dependent modulation distinguishes them from curtatoxin II’s linear effects . Curtatoxin II: Limited data suggest it combines features of both μ-agatoxins (voltage shifts) and δ-palutoxins (inactivation slowing), but further electrophysiological profiling is needed .

Taxonomic Specificity: Curtatoxin II and δ-palutoxins are insect-selective, whereas β/δ-agatoxins affect a broader range of species, including mammals. Scorpion β-toxins show dual specificity, underscoring differences in receptor isoform targeting .

Mechanistic and Functional Implications

The divergence in functional outcomes among structurally similar toxins highlights the complexity of Naᵥ channel modulation. For instance:

  • Insect vs. Mammalian Channels : Curtatoxin II’s selectivity may arise from interactions with insect-specific Naᵥ channel isoforms, a trait shared with δ-palutoxins but absent in β/δ-agatoxins .
  • Gating Modulation : The ICK motif’s rigidity in curtatoxin II likely enables precise docking at site 4, while flexible regions in scorpion β-toxins allow broader receptor interactions .

Q & A

Basic Research Questions

Q. What established methodologies are recommended for isolating and purulating curtatoxin II from its natural sources?

  • Answer : Isolation typically involves liquid chromatography (e.g., HPLC) combined with mass spectrometry for purity validation. Researchers should follow protocols for peptide extraction from venomous species, emphasizing reproducibility through detailed documentation of solvent systems, column parameters, and yield optimization steps. Experimental sections must include sufficient detail for replication, such as buffer conditions and purification thresholds, adhering to guidelines for method transparency .

Q. Which analytical techniques are most reliable for determining the structural conformation of curtatoxin II?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary methods for resolving tertiary structures. Researchers should cross-validate findings using circular dichroism (CD) to confirm secondary structure elements (e.g., α-helices, β-sheets). Ensure raw data (e.g., NOESY spectra) are archived in supplementary materials to support structural claims. Critical analysis of conflicting data (e.g., discrepancies in disulfide bond assignments) requires iterative refinement of computational models .

Q. How can researchers ensure reproducibility in synthesizing curtatoxin II analogues?

  • Answer : Solid-phase peptide synthesis (SPPS) protocols must specify resin type, coupling reagents, and deprotection conditions. Include purity thresholds (e.g., ≥95% via HPLC) and characterization data (mass spectrometry, amino acid analysis). For novel analogues, provide comparative kinetic data (e.g., binding affinity assays) to validate functional consistency with native curtatoxin II. Adhere to journal guidelines for supplementary material to avoid redundancy in main text tables .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported mechanisms of curtatoxin II’s ion channel modulation?

  • Answer : Contradictory findings (e.g., agonist vs. antagonist effects) may arise from differences in model systems (e.g., cell lines vs. in vivo assays). Design experiments using isoform-specific ion channel knockouts and controlled electrophysiological conditions (voltage-clamp parameters). Employ meta-analysis of existing datasets to identify confounding variables (e.g., pH, co-factor availability). Transparently report limitations, such as species-specific receptor heterogeneity, to guide future studies .

Q. How can computational modeling improve the prediction of curtatoxin II’s binding sites on novel targets?

  • Answer : Molecular dynamics (MD) simulations paired with mutagenesis data can refine docking predictions. Validate models using alanine-scanning mutagenesis of putative binding regions and correlate with functional assays (e.g., IC50 shifts). Researchers should document force field parameters and simulation durations to enable replication. Cross-disciplinary collaboration with bioinformatics teams is critical for integrating structural databases (e.g., PDB) into predictive frameworks .

Q. What frameworks are effective for reconciling discrepancies between in vitro and in vivo toxicity profiles of curtatoxin II?

  • Answer : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability and metabolic degradation differences. Use isotopic labeling (e.g., ¹⁴C-curtatoxin II) to track tissue distribution in vivo. Comparative transcriptomics of affected tissues can identify off-target pathways. Researchers must explicitly state assumptions (e.g., linear dose-response) and propose follow-up studies to address gaps, such as organ-on-a-chip models for intermediate validation .

Q. How should researchers formulate hypotheses to explore curtatoxin II’s evolutionary role in predator-prey interactions?

  • Answer : Develop comparative venom proteomics studies across phylogenetically related species. Use transcriptomic data to trace gene duplication events and positive selection in toxin-encoding regions. Frame hypotheses around functional trade-offs (e.g., toxicity vs. metabolic cost) and test via CRISPR-edited model organisms. Ensure research questions are narrow enough to permit robust phylogenetic analysis within funding and timeline constraints .

Methodological Considerations

  • Data Contradiction Analysis : Systematically catalog variables (e.g., assay temperature, buffer composition) across studies and perform multivariate regression to identify influential factors .
  • Literature Review : Use Boolean search strategies (e.g., "curtatoxin II" AND ("ion channel" OR "neurotoxin")) to aggregate primary sources, avoiding over-reliance on review articles .
  • Syntactic Complexity in Writing : Align manuscript structure with journal guidelines, emphasizing clarity in hypothesis-driven sections (e.g., Results/Discussion) to enhance reproducibility claims .

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